![molecular formula C25H25N B12563703 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline CAS No. 148674-63-9](/img/structure/B12563703.png)
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline is an organic compound with the molecular formula C25H25N . It consists of an anthracene moiety attached to a propyl chain, which is further connected to a dimethylaniline group. This compound is known for its unique photophysical properties and is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline typically involves the following steps:
Suzuki Coupling Reaction: This method is commonly used to synthesize anthracene-based compounds.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production: Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline involves its interaction with light and subsequent emission of fluorescence. The anthracene moiety absorbs light, leading to an excited state. The energy is then released as fluorescence when the molecule returns to its ground state . This property is exploited in optoelectronic devices, where the compound acts as an emitter .
Comparison with Similar Compounds
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline can be compared with other anthracene-based compounds, such as:
9-(4-Phenyl)anthracene: This compound has similar photophysical properties but differs in its molecular structure and substituents.
9-(4-Phenylethynyl)anthracene: It has a higher degree of conjugation, leading to different optical properties.
9,10-Bis(phenylethynyl)anthracene: This compound exhibits higher thermal stability and different emission characteristics compared to this compound.
Properties
CAS No. |
148674-63-9 |
|---|---|
Molecular Formula |
C25H25N |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(3-anthracen-1-ylpropyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C25H25N/c1-26(2)24-15-13-19(14-16-24)7-5-10-20-11-6-12-23-17-21-8-3-4-9-22(21)18-25(20)23/h3-4,6,8-9,11-18H,5,7,10H2,1-2H3 |
InChI Key |
YYUARYKGXBBESC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
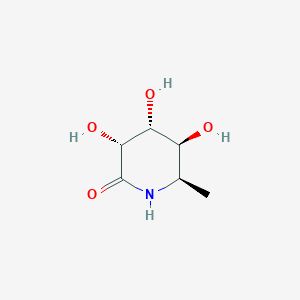
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
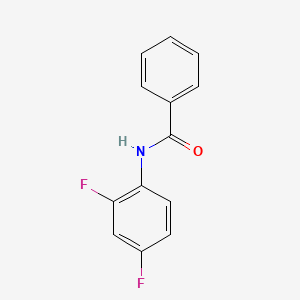
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
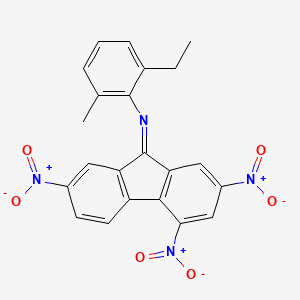

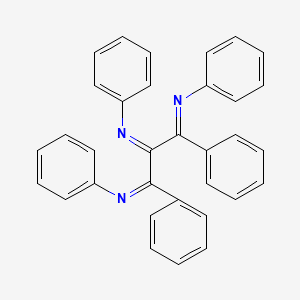
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
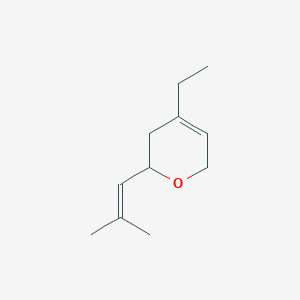
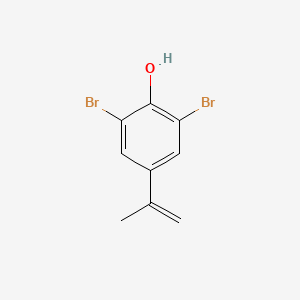
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
